Cas no 15898-46-1 (Sodium 3-nitrobenzenesulfinate)

3-ニトロベンゼンスルフィン酸ナトリウム(Sodium 3-nitrobenzenesulfinate)は、有機合成化学において重要なスルホン化剤および還元剤として利用される化合物です。特に、ラジカル反応や求核置換反応における中間体としての役割が注目されています。高い反応性と選択性を有し、医薬品中間体や機能性材料の合成に応用可能です。水溶性が良好なため、水系反応系での使用にも適しています。また、比較的安定な結晶性固体であり、取り扱いが容易という特長があります。環境負荷の低い反応条件での利用が可能な点も利点です。

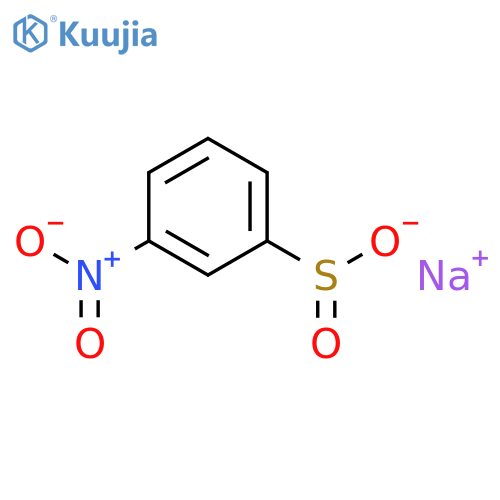

15898-46-1 structure

商品名:Sodium 3-nitrobenzenesulfinate

CAS番号:15898-46-1

MF:C6H4NNaO4S

メガワット:209.155031204224

CID:5561498

Sodium 3-nitrobenzenesulfinate 化学的及び物理的性質

名前と識別子

-

- Benzenesulfinic acid, 3-nitro-, sodium salt

- Sodium 3-nitrobenzenesulfinate

-

- インチ: 1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1

- InChIKey: AJPSICDRTVPYPX-UHFFFAOYSA-M

- ほほえんだ: [Na+].C1(S([O-])=O)=CC=CC([N+]([O-])=O)=C1

Sodium 3-nitrobenzenesulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722458-10.0g |

sodium (3-nitrophenyl)dioxo-lambda4-sulfanuide |

15898-46-1 | 95% | 10.0g |

$2024.0 | 2023-07-07 | |

| Aaron | AR01QFQT-1g |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 1g |

$672.00 | 2023-12-15 | |

| Enamine | EN300-722458-5.0g |

sodium (3-nitrophenyl)dioxo-lambda4-sulfanuide |

15898-46-1 | 95% | 5.0g |

$1364.0 | 2023-07-07 | |

| Aaron | AR01QFQT-250mg |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 250mg |

$284.00 | 2023-12-15 | |

| Aaron | AR01QFQT-2.5g |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 2.5g |

$1295.00 | 2023-12-15 | |

| 1PlusChem | 1P01QFIH-500mg |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 500mg |

$499.00 | 2023-12-20 | |

| 1PlusChem | 1P01QFIH-5g |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 5g |

$1748.00 | 2023-12-20 | |

| 1PlusChem | 1P01QFIH-100mg |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 100mg |

$219.00 | 2023-12-20 | |

| Aaron | AR01QFQT-10g |

Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) |

15898-46-1 | 95% | 10g |

$2808.00 | 2023-12-15 | |

| Enamine | EN300-34047-5000.0mg |

sodium (3-nitrophenyl)dioxo-lambda4-sulfanuide |

15898-46-1 | 95.0% | 5000.0mg |

$1364.0 | 2025-03-21 |

15898-46-1 (Sodium 3-nitrobenzenesulfinate) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量